N-(2,5-dimethylphenyl)-2-{1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. Key structural features include:
- Core: Pyrazolo[4,3-d]pyrimidine with 5,7-dioxo functional groups.
- Substituents:
- Position 1: Ethyl group.
- Position 3: Methyl group.
- Position 6: (4-Fluorophenyl)methyl moiety.
- Acetamide side chain: Linked to N-(2,5-dimethylphenyl) at position 2.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3/c1-5-31-23-22(17(4)28-31)29(14-21(32)27-20-12-15(2)6-7-16(20)3)25(34)30(24(23)33)13-18-8-10-19(26)11-9-18/h6-12H,5,13-14H2,1-4H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEMDFQGONEXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a pyrazolo-pyrimidine core. Its molecular formula is with a molecular weight of approximately 433.50 g/mol. The presence of functional groups such as the fluorophenyl moiety and the dimethylphenyl group contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. In vitro assays have demonstrated that derivatives exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) studies showed that certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 2 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 2 |
| Compound B | E. faecium | 16 |
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies on various cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) have revealed promising results:
- Cell Viability Assays indicated that the compound reduced cell viability significantly in both cell lines with percentages around 27% for Caco-2 and 35% for A549 at specific concentrations .
| Cell Line | % Viability Reduction |
|---|---|
| A549 | 35 |
| Caco-2 | 27 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways related to growth and apoptosis.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Study on MRSA : A study published in a peer-reviewed journal demonstrated that modifications to the pyrazolo-pyrimidine scaffold enhanced activity against MRSA strains resistant to conventional antibiotics .
- Anticancer Studies : Research focusing on the anticancer effects revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against resistant cancer cell lines .
Comparison with Similar Compounds
Table 1: Structural and Computational Comparison of Analogs
Key Observations :
Core Flexibility: The pyrazolo[4,3-d]pyrimidine core in the target compound and allows for conserved hydrogen-bonding interactions, while pyrido-thieno-pyrimidinone and pyrazolo[1,5-a]pyrimidine cores alter electronic profiles and steric bulk.
The N-(2,5-dimethylphenyl) acetamide side chain introduces steric hindrance absent in ’s N-(4-fluorobenzyl) group, possibly affecting target binding .
Computational Similarity Analysis
Molecular Fingerprint Metrics
Murcko Scaffold Classification
- The target compound’s Murcko scaffold (pyrazolo[4,3-d]pyrimidine) groups it with , while and form distinct clusters .
Research Implications
Bioactivity Prediction : Structural similarity to suggests shared biological targets, such as kinases or phosphodiesterases, where fluorinated aromatic systems modulate activity .
Optimization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
